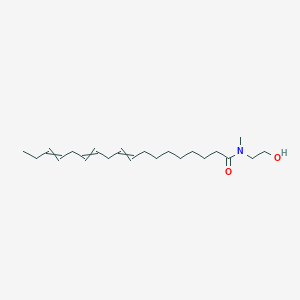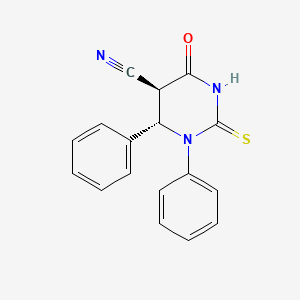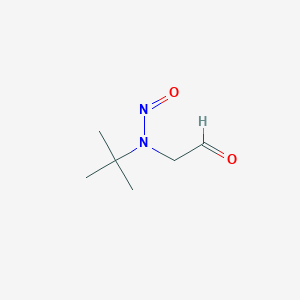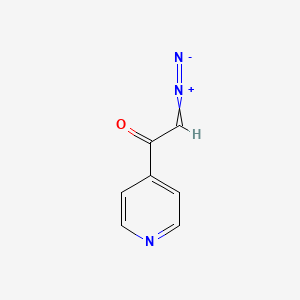
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate typically involves the diazotization of 4-aminopyridine followed by the reaction with an appropriate diazo transfer reagent. The reaction conditions often include acidic environments and low temperatures to stabilize the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure the safe handling of diazonium salts. These methods are designed to maximize yield and minimize the decomposition of the diazonium group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the diazonium group.
Coupling Reactions: It can form azo compounds through coupling reactions with phenols and aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, aromatic amines, and various acids. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the diazonium group.
Major Products Formed
The major products formed from these reactions include azo compounds, which are widely used in dyes and pigments .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(pyridin-4-yl)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Di(pyridin-4-yl)diazene
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one
- 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate is unique due to its specific reactivity and the presence of the diazonium group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct advantages in synthetic applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
98273-48-4 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-diazo-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-1-3-9-4-2-6/h1-5H |
InChI-Schlüssel |
SHBMLQNOUOTAOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


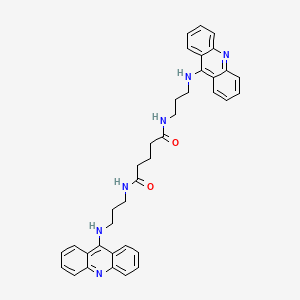

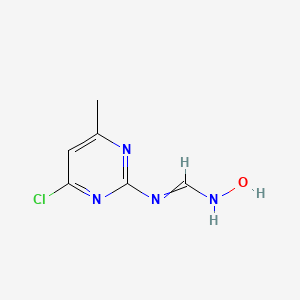
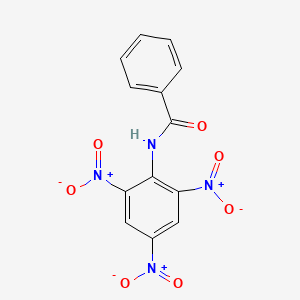
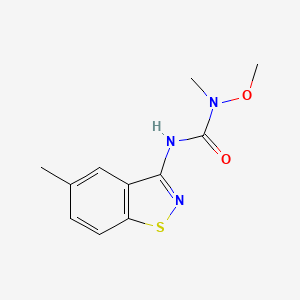

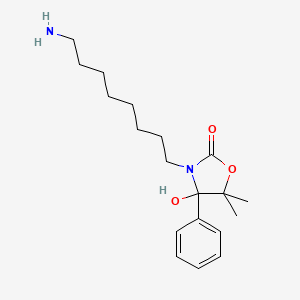
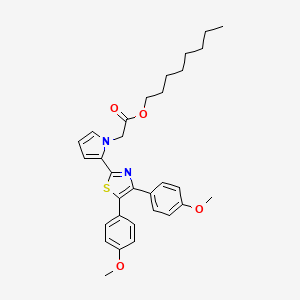
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
